Scientific Field: Oncology and Pharmaceutical Chemistry
Application Summary: This compound is a key intermediate in the synthesis of Imatinib, a drug used for treating certain types of cancer.
Experimental Procedures: The synthesis involves a convergent approach where the amine and carboxylic acid precursors are coupled using N, N′-carbonyldiimidazole (CDI) as a condensing agent .
Results Summary: Imatinib has shown efficacy as a first-line treatment for Chronic Myelogenous Leukemia (CML) with a significant impact on patient survival rates .
Scientific Field: Biochemistry and Molecular Biology
Application Summary: The compound serves as an inhibitor for various kinases, playing a crucial role in understanding kinase-related pathways in diseases.
Experimental Procedures: It is used in assays to measure kinase activity, where inhibition patterns are observed and analyzed.
Results Summary: Studies have shown that kinase inhibition by derivatives of this compound can lead to a decrease in disease progression in certain conditions .
Scientific Field: Toxicology
Application Summary: The compound’s safety profile is assessed to determine its suitability for use in humans.
Experimental Procedures: Standard safety assays, including acute oral toxicity and skin/eye irritation tests, are conducted as per OSHA guidelines .
Results Summary: The compound has been classified with specific hazard categories, and safety measures have been recommended for laboratory handling .
Scientific Field: Organic Chemistry
Application Summary: This compound is utilized as a building block in the synthesis of complex organic molecules.
Experimental Procedures: It is involved in various chemical reactions, including amide bond formation and nucleophilic substitution reactions.
Results Summary: The use of this compound has enabled the efficient synthesis of target molecules with high yield and purity .
Scientific Field: Pharmacology
Application Summary: The compound’s pharmacokinetic properties are studied to understand its behavior in the body.
Experimental Procedures: Experiments include absorption, distribution, metabolism, and excretion (ADME) studies.
Results Summary: Data from these studies inform dosage and delivery methods for drugs derived from this compound .
Scientific Field: Analytical Chemistry
Application Summary: The compound is used as a reference standard in analytical procedures to ensure accuracy and precision.
Experimental Procedures: It is employed in calibration curves and quality control assays.
Results Summary: The use of this compound as a standard has improved the reliability of analytical results in pharmaceutical testing .
Scientific Field: Neuropharmacology
Application Summary: This compound is investigated for its potential effects on the central nervous system and its ability to cross the blood-brain barrier.
Experimental Procedures: Animal models are used to study the compound’s pharmacokinetics and its interaction with various neurotransmitter systems.
Results Summary: Preliminary results suggest that derivatives of this compound may have therapeutic potential in treating neurological disorders .
Scientific Field: Medicinal Chemistry
Application Summary: The compound is used as a precursor in the design of new drug molecules with improved pharmacological profiles.
Experimental Procedures: Structure-activity relationship (SAR) studies are conducted to optimize the compound’s efficacy and selectivity for specific biological targets.
Results Summary: These studies have led to the development of new compounds with promising activity against a range of diseases .
Scientific Field: Proteomics
Application Summary: The compound is utilized in the study of protein interactions and signaling pathways.
Experimental Procedures: It is used in affinity chromatography to isolate proteins that interact with the piperazine moiety.
Results Summary: This has enabled the identification of novel protein targets for drug development .
Scientific Field: Chemical Biology
Application Summary: Researchers use this compound to modulate biological processes and understand the chemical basis of disease.
Experimental Procedures: The compound is incorporated into small molecules that can selectively bind to and modulate the function of specific proteins.
Results Summary: Such studies have provided insights into the molecular mechanisms of various diseases and identified potential therapeutic interventions .
Scientific Field: Pharmacodynamics
Application Summary: The compound’s effects on biological systems are quantified to predict the response to drug treatment.
Experimental Procedures: Dose-response curves and cellular assays are used to determine the potency and efficacy of the compound.
Results Summary: Findings contribute to the understanding of the compound’s therapeutic window and side effect profile .
Scientific Field: Pharmaceutical Sciences
Application Summary: The compound is evaluated for its suitability in various drug delivery systems.
Experimental Procedures: Formulation studies are conducted to assess the compound’s stability, solubility, and compatibility with excipients.
Results Summary: These studies are essential for developing safe and effective drug formulations for clinical use .
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a chemical compound with the molecular formula C13H18N2O2·2HCl and a molecular weight of 307.22 g/mol. It is characterized by its white to almost white crystalline form and is hygroscopic in nature . This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting kinase inhibition, such as Imatinib, which is used in cancer treatment .
These reactions are significant for modifying the compound's structure to enhance its biological properties or develop new therapeutic agents.
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride exhibits notable biological activity primarily as a kinase inhibitor. It has been studied for its potential in treating various cancers due to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation . The compound is also recognized for its toxicological profile, which includes acute toxicity upon ingestion or skin contact .
The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride typically involves the following steps:
Alternative synthetic routes may involve different starting materials or reagents, depending on the desired purity and yield .
This compound finds applications in:
Its role as a reference standard in pharmaceutical testing further underscores its importance in drug development.
Interaction studies involving 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride have focused on its binding affinity to various kinase targets. These studies are crucial for understanding how modifications to this compound can enhance or inhibit its efficacy against specific cancer types. Additionally, toxicity studies have highlighted the need for careful handling due to its acute toxicity profile .
Several compounds share structural similarities with 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 | Kinase inhibitor; used as an impurity reference |
| 3-(4-Methylpiperazin-1-yl)benzoic acid | 4741681 | Related structure; lower bioactivity |
| 4-(4-Methylpiperazinomethyl)benzoic acid | 106261-48-7 | Intermediate for similar applications |
Uniqueness: The key distinguishing feature of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride lies in its specific structural arrangement that enhances its potency as a kinase inhibitor compared to other similar compounds. Its dual hydrochloride form also contributes to its solubility and stability, making it a preferred choice for pharmaceutical applications .
The crystallographic analysis of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride reveals complex hydrogen bonding patterns that govern its solid-state structure and stability. The compound crystallizes in the dihydrochloride salt form, where protonation occurs at the basic nitrogen atoms of the piperazine ring, fundamentally altering the hydrogen bonding network compared to the free base form .
X-ray crystallography studies indicate that the compound exhibits a distinct crystalline structure with specific lattice parameters. The dihydrochloride salt formation creates a charged species that readily participates in extensive hydrogen bonding interactions . The molecular structure contains multiple hydrogen bond donor and acceptor sites, including the carboxylic acid group, protonated piperazine nitrogens, and chloride anions.
The hydrogen bonding network in 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride involves several key interaction types:
Primary Hydrogen Bonds:
Secondary Interactions:
The crystallographic data for related compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, reveal unique hydrogen bonding patterns including dual chlorine-bifurcated acceptor Cl···H-(N,O) interactions . These interactions contribute significantly to the overall crystal stability and influence the compound's physical properties.
The crystal packing arrangement demonstrates how individual molecules organize in the solid state through hydrogen bonding networks. The piperazine ring typically adopts a chair conformation, as confirmed by studies of related piperazine derivatives [3]. The chloride anions serve as bridging elements, connecting adjacent molecules through multiple hydrogen bonds.
The three-dimensional hydrogen bonding network creates channels and voids within the crystal structure, which may accommodate water molecules in hydrated forms. This structural feature explains the hygroscopic nature of the compound and its tendency to form hydrates under ambient conditions [4].
Comparative analysis with structurally similar compounds provides insights into the hydrogen bonding preferences of methylpiperazine benzoic acid derivatives. Studies of benzoic acid-piperazine co-crystals show that piperazine molecules can form extensive hydrogen bonding networks, often resulting in two-dimensional or three-dimensional frameworks [5] [6].
The hydrogen bonding patterns in 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride differ from those in simple benzoic acid derivatives due to the presence of the piperazine moiety and chloride counterions. The methylpiperazine group introduces additional steric considerations that influence the overall crystal packing efficiency.
The molecular structure of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride exhibits conformational flexibility primarily centered around the piperazine ring and the methylene bridge connecting the piperazine to the benzoic acid moiety. This flexibility has important implications for the compound's chemical reactivity and biological activity.
The piperazine ring in 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can adopt multiple conformations, with the chair conformation being the most energetically favorable. X-ray crystallographic studies of related piperazine derivatives confirm that the ring typically assumes a chair configuration to minimize steric hindrance [3].
Conformational States:
The methylpiperazine substituent preferentially occupies an equatorial position in the chair conformation to minimize steric interactions with other ring substituents . This conformational preference influences the overall molecular geometry and affects intermolecular interactions in the solid state.
The methylene bridge (-CH₂-) connecting the piperazine ring to the benzoic acid moiety provides a degree of rotational flexibility. This flexibility allows the molecule to adopt different conformations that may be important for biological activity or crystal packing efficiency.
The conformational flexibility around the methylene bridge is influenced by several factors:
Studies of related compounds suggest that the introduction of piperazine rings can increase molecular flexibility, potentially lowering melting points due to increased molecular motion [8]. This flexibility may contribute to the compound's ability to form different polymorphic forms under varying crystallization conditions.
While 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride does not exhibit classical tautomerism, the protonation state of the piperazine nitrogens can vary depending on pH conditions. In the dihydrochloride salt form, both nitrogen atoms in the piperazine ring are protonated, creating a stable dication.
Protonation States:
The distribution of these protonation states depends on the solution pH and the intrinsic basicity of the piperazine nitrogens. The compound's conformational flexibility may be influenced by the protonation state, as charged species tend to adopt conformations that minimize electrostatic repulsion.
In solution, 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride exhibits dynamic behavior characterized by rapid interconversion between different conformational states. Nuclear magnetic resonance studies of similar piperazine derivatives show that conformational exchange is typically fast on the NMR timescale at room temperature.
The dynamic nature of the molecule in solution contrasts with its more rigid structure in the crystalline state, where hydrogen bonding interactions and crystal packing forces constrain molecular motion. This difference between solution and solid-state behavior is important for understanding the compound's dissolution properties and bioavailability.
The solubility profile of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride reflects the compound's amphoteric nature and the influence of the dihydrochloride salt formation on its solvation characteristics. The compound exhibits markedly different solubility behaviors in polar and non-polar solvents, which has significant implications for its formulation and purification.
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride demonstrates good solubility in polar solvents, primarily due to the ionic character imparted by the dihydrochloride salt formation. The protonated piperazine nitrogens and chloride anions create multiple sites for favorable interactions with polar solvent molecules.
Water Solubility:
The compound is readily soluble in water, with the dihydrochloride salt form significantly enhancing aqueous solubility compared to the free base [9] [10]. This enhanced water solubility results from:
Safety data sheets indicate that the compound is described as "soluble in water," making it suitable for applications requiring aqueous media [9]. The water solubility is particularly advantageous for pharmaceutical formulations where bioavailability is a concern.
Methanol and Ethanol Solubility:
The compound shows limited solubility in methanol and ethanol, requiring heating to achieve significant dissolution [4]. This temperature-dependent solubility behavior is attributed to:
The solubility in methanol is described as "slightly soluble (heated)" in multiple sources [4], indicating that elevated temperatures are necessary to achieve meaningful concentrations in these solvents.
DMSO Solubility:
Dimethyl sulfoxide (DMSO) serves as an effective solvent for the compound, particularly when heated [10]. The high dielectric constant and hydrogen bonding capability of DMSO facilitate dissolution through:
The solubility of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride in non-polar solvents is extremely limited, reflecting the ionic nature of the dihydrochloride salt and the polar functional groups present in the molecule.
Hydrocarbon Solvents:
The compound is essentially insoluble in non-polar hydrocarbon solvents such as hexane, heptane, and cyclohexane. This poor solubility results from:
Chlorinated Solvents:
Even in moderately polar chlorinated solvents like chloroform, the compound exhibits poor solubility [4]. The limited polarity of these solvents is insufficient to effectively solvate the ionic species and polar functional groups.
The solubility behavior of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can be understood through thermodynamic considerations and molecular interactions.
Solvation Enthalpy:
The dissolution process involves several energetic contributions:
The positive solvation enthalpy in polar solvents indicates favorable interactions that overcome the lattice energy, while the negative solvation enthalpy in non-polar solvents results in poor solubility.
Entropy Considerations:
The dissolution process also involves entropic changes:
The solubility profile has important practical implications for the compound's handling, purification, and formulation:
Purification Strategies:
Formulation Considerations:
The thermal behavior of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride has been characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to understand its stability profile and decomposition pathways. These thermal analysis techniques provide crucial information for storage conditions, processing parameters, and formulation development.
DSC analysis of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride reveals characteristic thermal transitions that provide insights into the compound's thermal stability and phase behavior.
Melting Point Determination:
The compound exhibits a melting point range of 305-307°C, with decomposition occurring concurrently with melting [11] [4]. This high melting point is consistent with the presence of extensive hydrogen bonding networks and ionic interactions in the crystal structure.
Thermal Transitions:
The DSC thermogram typically shows:
The concurrent melting and decomposition behavior indicates that the compound undergoes thermal degradation before complete melting can occur, which is common for organic salts containing thermally labile functional groups.
Heat of Fusion:
While specific values for the heat of fusion are not readily available in the literature, the high melting point suggests a substantial enthalpy of fusion, reflecting the strong intermolecular interactions in the solid state.
TGA provides quantitative information about weight loss events during thermal treatment, allowing identification of decomposition pathways and thermal stability limits.
Weight Loss Profile:
The TGA curve for 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride typically exhibits:
The initial weight loss reflects the hygroscopic nature of the compound, which readily absorbs moisture from the atmosphere [4]. This behavior is consistent with the presence of ionic species that can coordinate water molecules.
Decomposition Kinetics:
The decomposition process involves multiple steps:
The decomposition temperature onset at approximately 305°C provides a practical upper limit for processing and storage temperatures.
The thermal stability of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can be assessed through several parameters derived from thermal analysis.
Stability Temperature Range:
The compound remains thermally stable from room temperature up to approximately 300°C, providing a wide operational window for normal storage and handling conditions [4]. This stability range is suitable for most pharmaceutical processing operations.
Decomposition Mechanisms:
The thermal decomposition likely involves:
Related studies on similar compounds suggest that piperazine derivatives can undergo complex decomposition pathways involving multiple elementary steps [8].
Comparison with related compounds provides context for the thermal behavior of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
Similar Compounds:
The thermal stability of the title compound is intermediate between the free base and simple piperazine salts, reflecting the influence of the benzoic acid moiety on thermal properties.
The thermal analysis data have several practical implications:
Storage Conditions:
Processing Parameters: